molecular formula C16H22O8 B054404 Coniferin CAS No. 124151-33-3

Coniferin

Cat. No.: B054404
CAS No.: 124151-33-3
M. Wt: 342.34 g/mol
InChI Key: SFLMUHDGSQZDOW-FAOXUISGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coniferin is a naturally occurring glucoside found predominantly in coniferous trees. It is a white crystalline solid that serves as an intermediate in the biosynthesis of lignin, a crucial component of the plant cell wall. This compound is involved in the storage and transport of coniferyl alcohol, which is essential for lignification, the process that provides structural support and rigidity to plants .

Mechanism of Action

Target of Action

Coniferin primarily targets β-glucosidases , a group of enzymes found in all domains of living organisms . These enzymes play essential roles in the removal of nonreducing terminal glucosyl residues from saccharides and glycosides . In plants, β-glucosidases function in defense, cell wall lignification, cell wall β-glucan turnover, phytohormone activation, and release of aromatic compounds .

Mode of Action

This compound is a glucoside of coniferyl alcohol . It interacts with its target, β-glucosidases, through a process known as hydrolysis . This interaction results in the release of nonreducing terminal glucosyl residues from glycosides and oligosaccharides . The hydrolysis of this compound by β-glucosidases yields coniferyl alcohol , which is then incorporated into lignin .

Biochemical Pathways

This compound is involved in the lignin biosynthesis pathway . It serves as an intermediate in cell wall lignification , a process that strengthens the cell wall and makes it more resistant to degradation . The conversion of this compound to coniferyl alcohol, which is then polymerized into lignin, is a critical step in this pathway .

Pharmacokinetics

It’s known that this compound transport across the tonoplast and endomembrane compartments in differentiating xylem tissues of woody plants is proton (h+) gradient-dependent . This suggests that the bioavailability of this compound may be influenced by the pH of its environment.

Result of Action

The hydrolysis of this compound by β-glucosidases and its subsequent incorporation into lignin have significant molecular and cellular effects. These processes contribute to the formation of a lignified cell wall , which provides structural support to the plant and protects it against various environmental stresses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the proton-dependent transport of this compound suggests that changes in pH could affect its action . Additionally, the presence of other compounds in the plant’s environment could potentially interact with this compound and alter its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Coniferin can be synthesized from glucose and coniferyl alcohol. The preparation involves the enzymatic glycosylation of coniferyl alcohol using β-glucosidase. The reaction typically occurs in an aqueous medium at a controlled pH and temperature to ensure optimal enzyme activity .

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, particularly from the cambial sap of coniferous trees. The extraction process includes the use of solvents and subsequent purification steps such as crystallization and chromatography to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Coniferin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Coniferin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role as a storage and transport form of coniferyl alcohol in lignin biosynthesis. Its ability to be enzymatically hydrolyzed to release coniferyl alcohol makes it a crucial intermediate in the lignification process .

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLMUHDGSQZDOW-FAOXUISGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Coniferin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

531-29-3, 124151-33-3
Record name Coniferin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 531-29-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CONIFERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6616XLU2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Coniferin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

186 °C
Record name Coniferin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Coniferin
Reactant of Route 2
Coniferin
Reactant of Route 3
Coniferin
Reactant of Route 4
Coniferin
Reactant of Route 5
Coniferin
Reactant of Route 6
Coniferin
Customer
Q & A

Q1: What is the primary role of coniferin in plants?

A1: this compound is a storage form of coniferyl alcohol, one of the primary precursors for lignin biosynthesis in gymnosperms. [, , , , ] This process is particularly important during periods of active growth, such as spring-cambial reactivation. [, ]

Q2: How is this compound synthesized in plants?

A2: this compound is synthesized from coniferyl alcohol in a reaction catalyzed by the enzyme uridine 5'-diphosphoglucose:coniferyl alcohol glucosyltransferase (CAGT). [, , ] This enzyme exhibits high specificity for coniferyl alcohol and uridine 5'-diphosphoglucose as substrates. [, ]

Q3: What enzyme is responsible for the hydrolysis of this compound?

A3: this compound beta-glucosidase (CBG) hydrolyzes this compound to release coniferyl alcohol for lignin polymerization. [, ] This enzyme exhibits a high degree of specificity for this compound and related monolignol glucosides. [, ]

Q4: How does the seasonal variation of this compound relate to lignin biosynthesis?

A4: this compound accumulates in the cambium of conifers before the onset of lignification in springtime and disappears before lignification is complete at the end of the growing season. [, , ] This suggests that this compound content might serve as a biochemical indicator for commitment to wood formation. []

Q5: Is this compound involved in the biosynthesis of both guaiacyl and syringyl lignin units?

A5: Research suggests that while this compound can be incorporated into both guaiacyl and syringyl lignin units, the pathway involving coniferaldehyde glucoside may be more dominant for syringyl lignin biosynthesis, particularly in angiosperms. [, , ]

Q6: What is the molecular formula and weight of this compound?

A6: this compound (C16H22O8) has a molecular weight of 342.34 g/mol.

Q7: What spectroscopic techniques are commonly used to characterize this compound?

A7: Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, is frequently used to elucidate the structure of this compound. [, , , , , , ] Mass spectrometry (MS) is another valuable technique for identifying and quantifying this compound. [, , , ]

Q8: What is the role of Raman microscopy in studying this compound distribution?

A8: Raman microscopy has been successfully used to analyze the cellular distribution of this compound in differentiating xylem tissues of Japanese cypress. [] This technique allows for the visualization of this compound accumulation in specific cell types and tissues. []

Q9: How can this compound be used in wastewater treatment?

A9: Research suggests that this compound can be used to remove lignin-carbohydrate complexes (LCCs) from paper mill effluent through enzymatic polymerization. [, , , ] This approach could potentially reduce pollution load and contribute to sustainable industrial practices. [, , , ]

Q10: What is the potential of this compound in enhancing paper properties?

A10: Studies have demonstrated that treating unbleached kraft pulp with this compound in the presence of laccase can significantly improve the wet strength of the resulting paper. [] This finding highlights the potential for this compound as a bio-based additive in papermaking. []

Q11: Can this compound be used to enhance the production of other valuable compounds?

A11: Cross-species coculture systems utilizing Linum flavum hairy roots, a natural source of this compound, and Podophyllum hexandrum cell suspensions have shown increased podophyllotoxin production. [] This approach suggests that this compound can be leveraged to enhance the biosynthesis of valuable secondary metabolites in plant cell cultures. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.